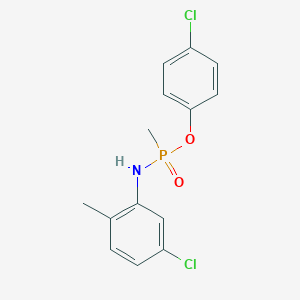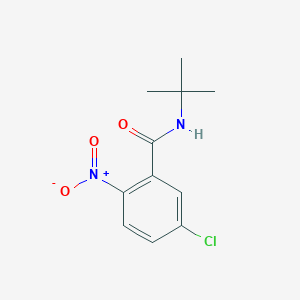![molecular formula C17H19N3O3 B5847066 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5847066.png)
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one, also known as Pimavanserin, is a novel drug that has been developed for the treatment of Parkinson's disease psychosis. It is a selective serotonin inverse agonist that acts on the 5-HT2A receptor, which is known to be involved in the pathophysiology of Parkinson's disease psychosis.
作用機序
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one acts as a selective serotonin inverse agonist at the 5-HT2A receptor. This receptor is known to be involved in the modulation of dopamine release in the brain, and its activation has been implicated in the development of psychotic symptoms in Parkinson's disease. By blocking the 5-HT2A receptor, 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one reduces the activity of this pathway, leading to a reduction in psychotic symptoms.
Biochemical and Physiological Effects:
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one has been shown to have a favorable safety profile, with minimal effects on other neurotransmitter systems. It has a long half-life of approximately 57 hours, which allows for once-daily dosing. 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one is metabolized by the liver and excreted primarily in the feces.
実験室実験の利点と制限
One advantage of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one is its selectivity for the 5-HT2A receptor, which reduces the risk of off-target effects. However, its selectivity may also limit its effectiveness in treating other psychiatric disorders that involve different neurotransmitter systems. 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one's long half-life may also pose a challenge in laboratory experiments that require frequent dosing or rapid clearance of the drug.
将来の方向性
Future research on 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one could explore its potential use in other psychiatric disorders, such as schizophrenia and Alzheimer's disease. Additionally, further investigation into the mechanisms of action of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one could lead to the development of more targeted therapies for Parkinson's disease psychosis and other related conditions. Finally, studies on the pharmacokinetics of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one could provide insights into its optimal dosing and administration in clinical settings.
合成法
The synthesis of 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one involves a multi-step process that includes the condensation of 2-amino-4-morpholinobenzaldehyde with chromone-3-carboxaldehyde, followed by the cyclization of the resulting intermediate with imidazole-4-carboxylic acid. This process yields 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one as a white crystalline powder.
科学的研究の応用
1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one has been extensively studied for its efficacy in treating Parkinson's disease psychosis. In clinical trials, it has been shown to significantly reduce the severity and frequency of psychotic symptoms such as hallucinations and delusions, without worsening motor symptoms of Parkinson's disease. 1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one has also been investigated for its potential use in other psychiatric disorders such as schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-15-16(13-4-1-2-5-14(13)23-17)20(12-18-15)7-3-6-19-8-10-22-11-9-19/h1-2,4-5,12H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXCEIHFVIEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NC3=C2C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone](/img/structure/B5846984.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
methyl]benzenesulfonamide](/img/structure/B5847013.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate](/img/structure/B5847021.png)
![6-methyl-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5847029.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5847043.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5847052.png)
![N-[3-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B5847060.png)
![2-[3-(aminocarbonyl)-4-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5847080.png)
